N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide
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Overview
Description
N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide is an organic compound with a complex structure that includes an iodinated benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzamide derivative, followed by the introduction of the ethylcarbamoyl and carbamothioyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The iodinated benzamide core allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic alterations.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(butylcarbamoyl)phenyl]carbamothioyl}-3-iodo-4-methylbenzamide
- N-{[2-(methylcarbamoyl)phenyl]carbamothioyl}-3-iodo-4-methylbenzamide
Uniqueness
N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide is unique due to its specific substitution pattern and the presence of the ethylcarbamoyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C18H18IN3O2S |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
N-[[2-(ethylcarbamoyl)phenyl]carbamothioyl]-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C18H18IN3O2S/c1-3-20-17(24)13-6-4-5-7-15(13)21-18(25)22-16(23)12-9-8-11(2)14(19)10-12/h4-10H,3H2,1-2H3,(H,20,24)(H2,21,22,23,25) |
InChI Key |
ZWMVZOFKMUIBQC-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C=C2)C)I |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C=C2)C)I |
Origin of Product |
United States |
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